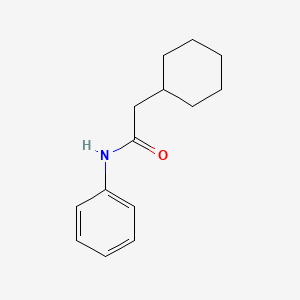

2-cyclohexyl-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFWWZGKYZCASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclohexyl N Phenylacetamide and Its Analogs

Established and Emerging Synthetic Routes to 2-Cyclohexyl-N-phenylacetamide

The construction of the this compound core can be achieved through several strategic synthetic approaches, including condensation reactions, nucleophilic acyl substitution, and multi-component reactions.

Condensation Reactions in this compound Synthesis

Condensation reactions represent a fundamental approach to forming the amide bond in this compound. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine, accompanied by the elimination of a small molecule, such as water.

One common method involves the direct amidation of cyclohexylacetic acid with aniline (B41778). This reaction can be facilitated by dehydrating agents or by heating to drive off the water formed. researchgate.net For instance, the condensation of phenylglyoxylic acid with cyclohexylamine (B46788) has been successfully achieved using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov Similarly, the synthesis of 2-cyclohexyliden-2-phenyl acetonitrile, a related precursor, is accomplished through the condensation of a substituted benzyl (B1604629) cyanide and cyclohexanone (B45756) in the presence of a base like potassium hydroxide (B78521), often with azeotropic removal of water. google.com

Heterogeneous catalysts, such as silica (B1680970) gel, have also been employed to promote the direct amidation of carboxylic acids with amines under microwave irradiation, offering a greener and more efficient alternative. researchgate.net

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a versatile and widely used strategy for the synthesis of amides like this compound. This method involves the reaction of a nucleophilic amine with a carboxylic acid derivative that possesses a good leaving group.

A primary example is the reaction of anilines or other amines with chloroacetyl chloride to form 2-chloro-N-substituted-acetamides. nih.gov These intermediates can then undergo further reactions. The reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by various nucleophiles. researchgate.net This approach allows for the introduction of the cyclohexyl group at a later stage.

The alkylation of N-substituted 2-phenylacetamides has been explored using different alkylating agents under both neutral and basic conditions, with the reaction outcomes often dependent on the specific structure of the amide and the reagents used. researchgate.net

Multi-component Reactions for Phenylacetamide Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like phenylacetamides from three or more starting materials in a single step. tcichemicals.comnih.gov This strategy is highly valued for its ability to generate molecular diversity with minimal waste and simplified procedures. nih.gov

While specific examples detailing a one-pot, multi-component synthesis of this compound are not prevalent in the reviewed literature, the principles of MCRs are applicable to the synthesis of the broader phenylacetamide scaffold. For instance, the Ugi four-component reaction (4CR) condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. tcichemicals.com By carefully selecting the appropriate starting materials, this reaction could be adapted for the synthesis of this compound and its analogs.

Functional Group Interconversions and Derivatization of this compound

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These modifications can be broadly categorized into changes at the phenyl ring and derivatization of the cyclohexyl moiety.

Modification at the Phenyl Ring

The phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.

Halogenation: The introduction of halogen atoms can serve as a handle for further cross-coupling reactions.

Nitration and Reduction: Nitration followed by reduction provides access to amino-substituted derivatives, which can be further functionalized.

Alkylation and Acylation: Friedel-Crafts reactions can introduce alkyl and acyl groups, altering the steric and electronic properties of the ring.

In a study focused on related phenylacetamide derivatives, the replacement of a pyridine (B92270) ring with a benzene (B151609) ring was explored to enhance π-π stacking interactions. nih.gov This highlights the importance of the aromatic moiety in molecular interactions. Furthermore, the synthesis of N-aryl 2-chloroacetamides and their subsequent reactions with various nucleophiles demonstrate the versatility of modifying the N-phenyl portion of the molecule. researchgate.net

| Modification Reaction | Reagents and Conditions | Resulting Functional Group |

| Halogenation | Br₂, FeBr₃ | -Br |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Reduction of Nitro Group | H₂, Pd/C or Sn, HCl | -NH₂ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | -R (Alkyl) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

Derivatization of the Cyclohexyl Moiety

The cyclohexyl group offers opportunities for stereoselective and regioselective modifications.

Oxidation: Oxidation of the cyclohexyl ring can introduce hydroxyl or keto functionalities.

Halogenation: Free-radical halogenation can introduce halogens, which can then be displaced by other nucleophiles.

Research has shown that replacing a phenyl ring with a cyclohexyl group can significantly impact the biological activity of certain acetamide (B32628) derivatives, suggesting that modifications to this part of the molecule are crucial for tuning its properties. nih.govptfarm.pl For example, the condensation of a substituted benzyl cyanide with cyclohexanone is a key step in preparing 2-cyclohexyliden-2-phenyl acetonitrile, which can then be further transformed. google.com

| Modification Reaction | Reagents and Conditions | Resulting Functional Group |

| Oxidation (to alcohol) | Chromic Acid | -OH |

| Oxidation (to ketone) | PCC or PDC | =O |

| Radical Bromination | NBS, light/heat | -Br |

Alterations at the Amide Nitrogen and Carbonyl Centers

The amide group is a stable functional group, but the nitrogen and carbonyl centers can be targeted for specific chemical changes.

Amide Nitrogen Alkylation: The nitrogen atom of the secondary amide in this compound and its analogs can be alkylated to form N,N-disubstituted amides. This transformation typically requires the deprotonation of the amide N-H bond using a base, followed by reaction with an alkylating agent. Studies on analogous N-substituted phenylacetamides show that strong bases like potassium hydroxide are effective. researchgate.netresearchgate.net The choice of solvent, temperature, and catalyst can significantly influence the reaction's yield and selectivity. researchgate.net Phase-transfer catalysts have also been employed to facilitate these reactions. researchgate.net For instance, the alkylation of benzanilide (B160483) using benzyl chloride has been successfully achieved under solvent-free phase-transfer catalytic conditions with microwave irradiation, demonstrating a rapid and efficient method. mdpi.com The use of palladium catalysts has also emerged as a versatile tool for N-alkylation reactions, often proceeding under mild conditions. chemrxiv.org

Carbonyl Group Transformations: The carbonyl group of the amide can undergo reduction to yield the corresponding amine. This transformation effectively converts the amide into a more basic and structurally different functional group. Another significant transformation is transamidation, where the N-phenyl group is exchanged with another amine. This is a challenging reaction due to the high kinetic barrier of breaking the amide C–N bond. nih.gov Recent methods have utilized nickel catalysis to achieve the transamidation of secondary aliphatic amides after an initial N-Boc activation step to weaken the C-N bond. nih.gov This two-step approach allows for the conversion of one secondary amide into another under relatively mild conditions. nih.gov

| Amide Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-(4-chlorophenyl)-2-phenylacetamide | Benzyl chloride | KOH (powdered) | Toluene | Reflux, 2h | High | researchgate.net |

| Benzanilide | Benzyl chloride | KOH/K2CO3/TBAB | Solvent-free | Microwave, 115s | Not specified | mdpi.com |

| N-Substituted Phenylacetamides | Methyl iodide | None | Not specified | Reflux, 3h | Low conversion | researchgate.net |

| Tryptamine | Alcohols | Iridium complex | Not specified | Catalytic electronic activation | Efficient | bath.ac.uk |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound, typically via the amidation of cyclohexylacetic acid with aniline or the acylation of cyclohexylamine with phenylacetyl chloride, is dependent on carefully optimized reaction conditions. Key parameters that are often adjusted include the choice of coupling agents, catalysts, solvents, temperature, and reaction time.

For direct amidation reactions between a carboxylic acid and an amine, the removal of the water byproduct is critical to drive the reaction to completion. This can be achieved by azeotropic distillation or the use of dehydrating agents. In catalyst-driven reactions, the loading of the catalyst is a crucial factor; for example, in a palladium-catalyzed acylation, a loading of 7.5 mol % was found to be optimal, with lower loadings proving less effective. acs.org The choice of base and solvent system is also paramount. For instance, in the synthesis of related acetamides, bases like potassium hydroxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been used effectively. acs.org The optimization process often involves systematically varying one parameter at a time to determine its effect on the product yield, as illustrated in the table below.

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | None | DMF | None | RT | NR (No Reaction) | acs.org |

| 2 | CuI | Toluene | K2CO3 | 110 | 45 | researchgate.net |

| 3 | CuI | Dioxane | K2CO3 | 110 | 62 | researchgate.net |

| 4 | CuI | Dioxane | Cs2CO3 | 110 | 85 | researchgate.net |

| 5 | Pd(OAc)2 | Ethanol | None (with oxidant) | RT | Good to Excellent | acs.org |

Green Chemistry Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. sphinxsai.com For the synthesis of this compound, several green chemistry principles can be applied to reduce waste, avoid hazardous materials, and improve energy efficiency.

One of the most significant green approaches is the use of catalytic direct amidation. Traditional methods often rely on stoichiometric coupling agents (e.g., carbodiimides), which generate large amounts of difficult-to-remove byproducts. catalyticamidation.info Catalytic methods, such as those using boric acid, are highly attractive because the only byproduct is water, leading to a much higher atom economy. catalyticamidation.infoorgsyn.org Boric acid is an inexpensive, low-toxicity catalyst that has proven effective for a wide range of amide syntheses. orgsyn.org

The choice of solvent is another key aspect of green synthesis. Replacing volatile organic compounds (VOCs) with greener alternatives is a primary goal. Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as recyclable and environmentally friendly reaction media. researchgate.net A process for a related heterocyclic compound using a DES demonstrated improved yields and cost-effectiveness. researchgate.net Water is another ideal green solvent, and methods using micellar catalysis have been developed to allow transition-metal-catalyzed reactions to proceed in aqueous media at room temperature. pharmtech.com

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a sustainable approach to N-alkylation, a key transformation for amide analogs. bath.ac.uk This method uses alcohols as alkylating agents, with water as the only byproduct. Catalysts, often based on iridium or palladium, temporarily "borrow" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The catalyst then returns the hydrogen to complete the cycle. chemrxiv.orgbath.ac.uk This avoids the use of stoichiometric and often toxic alkyl halides. bath.ac.uk

| Parameter | Conventional Method | Green Alternative |

|---|---|---|

| Activating Agent | Stoichiometric (e.g., DCC, HATU) | Catalytic (e.g., Boric Acid) catalyticamidation.infocatalyticamidation.info |

| Byproducts | Urea derivatives, etc. (High waste) | Water (High atom economy) catalyticamidation.info |

| Solvents | Volatile Organic Compounds (e.g., DCM, Toluene) | Water, Deep Eutectic Solvents (DES) researchgate.netpharmtech.com |

| Alkylation Reagents | Alkyl Halides | Alcohols (via "Borrowing Hydrogen") bath.ac.uk |

| Energy | Often requires heating/reflux | Room temperature or microwave irradiation possible mdpi.compharmtech.com |

Advanced Structural Characterization and Conformational Analysis of 2 Cyclohexyl N Phenylacetamide

Spectroscopic Elucidation of 2-Cyclohexyl-N-phenylacetamide Structure

Spectroscopy is a fundamental tool for determining the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecule's connectivity and composition.

NMR spectroscopy is paramount for mapping the carbon and proton framework of a molecule. For N-substituted acetamides, chemical shifts are influenced by the electronic environment of each nucleus. znaturforsch.com In N-(phenyl)-substituted acetamides, the incremental shifts of aromatic protons and carbons are calculated by comparing their chemical shifts to those of benzene (B151609) or aniline (B41778). znaturforsch.com

While specific experimental data for this compound is not extensively published in the provided search results, typical chemical shift ranges for related structures can be inferred. For instance, in N-phenylacetamide, the amide proton (N-H) appears as a broad singlet around δ 7.80 ppm, while the aromatic protons are observed between δ 7.03-7.44 ppm. rsc.org The methyl protons of the acetyl group resonate at approximately δ 2.07 ppm. rsc.org In the ¹³C NMR spectrum of N-phenylacetamide, the carbonyl carbon (C=O) signal is found at δ 168.88 ppm, and the aromatic carbons appear in the δ 120.07-137.97 ppm range. rsc.org For this compound, the signals from the cyclohexyl and methylene (B1212753) (-CH₂-) groups would also be present in their characteristic upfield regions. Quaternary carbons, such as the carbonyl carbon, typically show weaker signals in ¹³C NMR spectra. youtube.com

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Amide (N-H) | ~7.5-8.0 (broad) |

| ¹H | Phenyl (Ar-H) | ~7.0-7.5 |

| ¹H | Cyclohexyl (CH) | ~3.5-4.0 (methine adjacent to N) |

| ¹H | Methylene (CO-CH₂-Ph) | ~3.5-3.7 |

| ¹H | Cyclohexyl (CH₂) | ~1.0-2.0 |

| ¹³C | Carbonyl (C=O) | ~168-172 |

| ¹³C | Phenyl (Ar-C) | ~120-140 |

| ¹³C | Cyclohexyl (C) | ~25-55 |

Note: This table is predictive and based on data from similar structures. Actual experimental values may vary.

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorptions are associated with the amide group. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong, sharp absorption that is highly characteristic and typically found between 1680 and 1630 cm⁻¹. For example, in related N-substituted acetamides, the N-H stretch has been observed around 3303 cm⁻¹ and the C=O stretch at 1671 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3300 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Amide C=O | Stretching (Amide I) | 1680 - 1630 |

| Amide N-H | Bending (Amide II) | 1600 - 1500 |

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₉NO, corresponding to a molecular weight of approximately 217.31 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 217.

The fragmentation of N-monosubstituted 2-phenylacetamides under electron ionization is characterized by specific cleavage patterns. nih.gov A typical fragmentation pathway for N-alkyl- and N-cycloalkyl-2-phenylacetamides involves the cleavage of the bond alpha to the carbonyl group. nih.gov This leads to the formation of a resonance-stabilized tropylium (B1234903) ion or a related fragment. Another common fragmentation is the transfer of a hydrogen atom followed by the elimination of a ketene, which can result in an ion fragment at m/z 92. nih.gov For secondary amides, alpha-cleavage adjacent to the nitrogen atom is also a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₈NO]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 92 | [C₇H₈]⁺ | Hydrogen transfer and elimination of ketene |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-C bond alpha to the phenyl group |

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While the full crystal structure of this compound is noted in the Cambridge Structural Database (CSDC number 837072), detailed parameters are found in related structures. nih.gov For instance, the analysis of N-Cyclohexyl-2-oxo-2-phenylacetamide reveals key structural features that are likely shared with this compound. nih.gov

In the solid state, molecules of N-substituted amides are often linked by intermolecular hydrogen bonds. nih.gov Specifically, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.govresearchgate.net This N—H⋯O hydrogen bonding is a significant force in the crystal packing of amides, often leading to the formation of one-dimensional chains or more complex supramolecular structures. nih.goveurjchem.com In the related structure of N-Cyclohexyl-2-oxo-2-phenylacetamide, molecules are linked by N—H⋯O hydrogen bonds into a one-dimensional chain. nih.gov

Table 4: Representative Hydrogen-Bond Geometry from a Related Amide Crystal Structure

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | **D—H⋯A (°) ** |

|---|

Data from the crystal structure of N-Cyclohexyl-2-oxo-2-phenylacetamide, a related compound. nih.gov D = donor atom (N), A = acceptor atom (O).

Table 5: Key Molecular Geometry Features

| Structural Feature | Description | Source/Analogy |

|---|---|---|

| Cyclohexane (B81311) Ring | Adopts a chair conformation. | nih.gov |

| Amide Group | Generally planar due to resonance. | General chemical principles |

| Phenyl Group Orientation | Defined by torsion angle around the CH₂-Ph bond. | researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Cyclohexyl-2-oxo-2-phenylacetamide |

| N-phenylacetamide |

| Benzene |

Conformational Analysis of the Cyclohexyl Ring and Amide Linkage in this compound

Energy Minimization and Preferred Conformations

The preferred conformation of this compound represents the lowest energy state, which is a composite of the optimal arrangements for both the cyclohexyl ring and the amide bond.

Cyclohexyl Ring Conformation: The cyclohexane ring is well-known to adopt a chair conformation as its most stable form, as this arrangement minimizes both angle strain and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The bulky N-phenylacetamide group strongly prefers the equatorial position to avoid destabilizing steric interactions, known as 1,3-diaxial interactions, that would occur if it were in the axial position. lumenlearning.comsapub.org This preference is a foundational principle in conformational analysis. lumenlearning.com In the crystal structure of a closely related compound, N-cyclohexyl-2-oxo-2-phenylacetamide, the cyclohexyl ring is indeed observed in a chair conformation. nih.gov

Amide Linkage Conformation: The amide bond (C-N) possesses significant partial double bond character due to resonance, which restricts free rotation around it. fcien.edu.uy This restriction results in two principal planar conformers: the E (trans) and Z (cis) isomers. For secondary amides like this compound, the E conformation, where the bulky substituents on the carbonyl carbon and the nitrogen atom are on opposite sides of the C-N bond, is generally much more stable than the Z conformation due to reduced steric hindrance. acs.org

Based on these established principles, the energy-minimized and most preferred conformation of this compound is predicted to feature the N-phenylacetamide substituent in the equatorial position on a chair-form cyclohexyl ring, with the amide linkage in an E (trans) configuration.

Table 1: Predicted Low-Energy Conformation of this compound

| Molecular Fragment | Preferred Conformation | Rationale for Stability |

|---|---|---|

| Cyclohexyl Ring | Chair | Minimizes angle and torsional strain. |

| Substituent Position | Equatorial | Avoids unfavorable 1,3-diaxial steric interactions. lumenlearning.com |

| Amide Linkage (C-N Bond) | E (trans) | Minimizes steric repulsion between the cyclohexyl group and the phenylacetyl group. acs.org |

Dynamic Nuclear Magnetic Resonance (DNMR) Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique used to study the kinetics of processes that cause rapid interconversion between different molecular conformations. nih.gov While specific DNMR studies on this compound are not extensively reported, the principles of DNMR can be applied to understand its expected dynamic behavior, primarily focusing on two phenomena: the chair-chair interconversion of the cyclohexyl ring and the restricted rotation around the amide C-N bond.

Chair-Chair Interconversion: The cyclohexane ring undergoes a "ring flip" or chair-chair interconversion, which exchanges the axial and equatorial positions. For the preferred conformation of this compound, a ring flip would force the bulky N-phenylacetamide group into the highly unfavorable axial position. The energy barrier for this process would be significantly higher than that of unsubstituted cyclohexane due to the large size of the substituent, meaning the equilibrium lies heavily in favor of the equatorial conformer.

Amide Bond Rotation: The rotation around the partial double bond of the amide linkage (E/Z isomerization) is a relatively slow process that can often be studied by DNMR. nih.gov By monitoring the NMR spectrum at variable temperatures, the coalescence temperature—where the separate signals for the E and Z isomers merge—can be used to calculate the free energy of activation (ΔG‡) for the rotation. This value quantifies the rotational barrier. beilstein-journals.org For typical secondary amides, these barriers are in the range of 15–23 kcal/mol. fcien.edu.uy The barrier is influenced by electronic and steric factors, as well as the solvent. fcien.edu.uynih.gov Given the steric bulk of the cyclohexyl and phenylacetyl groups, a significant rotational barrier is expected for this compound.

Table 2: Typical Amide Rotational Energy Barriers (ΔG‡) for Related Compounds Determined by DNMR

| Compound | Solvent | Rotational Barrier (ΔG‡) (kcal/mol) |

|---|---|---|

| N-Methylformamide (NMF) | Water | 18.2 fcien.edu.uy |

| N-Methylacetamide (NMA) | Water | 18.8 fcien.edu.uy |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Acetone-d6 | 12.4 nih.gov |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Not Specified | 16.4 nih.gov |

These values provide a reference range for the energy barrier that would be anticipated for the C-N bond rotation in this compound. A DNMR study would provide definitive experimental values for the kinetics of its conformational equilibria.

Compound Index

Computational and Theoretical Investigations of 2 Cyclohexyl N Phenylacetamide

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. youtube.comaps.org These methods can elucidate the distribution of electrons within the molecule and predict its reactivity.

Electronic Structure and Reactivity Descriptors

For a molecule like 2-cyclohexyl-N-phenylacetamide, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

While no specific data exists for this compound, a study on the related compound 2-ethyl-2-phenylmalonamide (B22514) utilized DFT with the B3LYP/6-311++G(d,p) basis set to analyze its structure and properties. physchemres.org This type of analysis would be directly applicable to this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. For this compound, this would involve:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretch of the amide group or the C-H vibrations of the cyclohexyl and phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are then compared to experimental NMR data to confirm the molecular structure.

Electronic Spectra: The UV-Vis absorption spectrum can be predicted by calculating the electronic transition energies and oscillator strengths. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

A theoretical study on a binuclear Ru(II) complex demonstrated the successful reproduction of experimental IR and NMR spectra using DFT, proving the applicability of the chosen level of theory. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

Solvation Effects and Conformational Dynamics in Solution

For this compound, MD simulations would be invaluable for understanding its behavior in a solvent. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms over time. Such simulations can reveal:

Conformational Preferences: The cyclohexyl ring can exist in different conformations (e.g., chair, boat), and the phenyl and acetamide (B32628) groups can rotate. MD simulations can explore the potential energy surface and identify the most stable conformations in solution.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent interacts with different parts of the molecule.

Interaction with Solvent or Model Systems

MD simulations can also be used to study the interaction of this compound with other molecules or model systems, such as biological membranes or proteins. This can provide insights into its potential biological activity or its transport properties.

Molecular Docking Studies of this compound and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govf1000research.comsemanticscholar.orgsemanticscholar.orgnih.gov This method is widely used in drug discovery to screen for potential drug candidates.

For this compound and its derivatives, molecular docking studies would involve:

Target Identification: Selecting a protein target that is relevant to a particular disease or biological process.

Ligand and Receptor Preparation: Preparing the 3D structures of the ligands (this compound and its derivatives) and the receptor.

Docking Simulation: Using a docking program to place the ligands into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are then scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are analyzed.

While no docking studies specifically on this compound were found, research on other phenylacetamide derivatives has utilized this technique to investigate their potential as antidepressant agents by docking them into the monoamine oxidase-A (MAO-A) receptor. nih.gov Similarly, various thiazole (B1198619) derivatives have been evaluated as cyclooxygenase (COX) inhibitors through molecular docking. nih.gov These studies provide a clear methodological precedent for how this compound could be investigated for its potential biological targets.

Ligand-Protein Interaction Prediction (Pre-clinical focus)

Predicting the interaction between a ligand, such as this compound, and its protein target is a cornerstone of computational drug design. nih.gov This process, often accomplished through molecular docking, simulates the binding of a molecule into the active site of a target protein to predict its preferred orientation and conformation. nih.govresearchgate.net The primary goal is to understand the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex.

In studies of related phenylacetamide and N-substituted acetamide derivatives, molecular docking has been successfully used to elucidate binding modes with various protein targets. researchgate.netnih.gov For instance, in the absence of an experimentally determined protein structure, homology modeling can be employed to build a three-dimensional model of the target protein based on the crystal structure of a related protein. nih.gov This approach was used to study agonists of the human N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR). nih.gov

Computational analyses of N-phenylacetamide derivatives have identified key amino acid residues that are crucial for binding. Docking studies on FPR1 agonists with a benzimidazole-acetamide scaffold revealed that residues such as Thr199, Arg201, Gly202, and Ala261 are important markers within the ligand-binding site. nih.gov Similarly, docking of acetamide derivatives into cyclooxygenase (COX) enzymes showed interactions with key residues like TYR and TRP, which were comparable to the interactions of the standard drug, diclofenac. researchgate.net These predictions provide a structural hypothesis for the compound's mechanism of action and guide further optimization.

Table 1: Predicted Key Amino Acid Interactions for Acetamide Scaffolds with Various Protein Targets

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| Formyl Peptide Receptor 1 (FPR1) | Thr199, Arg201, Gly202, Ala261 | Not Specified | nih.gov |

| Monoamine Oxidase A (MAO-A) | Not Specified | H-bonding, π–π stacking, hydrophobic | nih.gov |

| Cyclooxygenase-1 (COX-1) | ARG, TYR | Not Specified | researchgate.net |

| Cyclooxygenase-2 (COX-2) | TRP | Not Specified | researchgate.net |

This table summarizes findings from computational studies on various N-phenylacetamide derivatives to predict key interactions.

Binding Affinity Estimation to Molecular Targets

Beyond predicting the binding pose, computational methods aim to estimate the binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov Binding affinity is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the free energy of binding (ΔG). A lower value for these metrics typically indicates a more potent drug candidate.

Molecular docking programs provide scoring functions that calculate a value, often in kcal/mol, to rank different poses and ligands. researchgate.net For example, docking studies of acetamide derivatives have calculated binding energies to estimate their inhibitory potential against targets like the COX enzymes or Acetylcholinesterase (AChE). researchgate.netresearchgate.net

More rigorous and computationally expensive methods, such as free energy calculations, can provide more accurate estimations. lu.se Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and umbrella sampling simulations can be used to calculate the binding free energy of a ligand. nih.gov While computationally intensive, these methods can achieve high correlation with experimental data, with reported correlation coefficients ranging from 0.76 to 0.97 for various protein-ligand systems. nih.gov For the most accurate results, quantum-mechanical (QM) methods can be incorporated into these calculations, though this further increases the computational cost. lu.se The precision of these methods is crucial for distinguishing between ligands with similar binding affinities. nih.gov

Table 2: Computational Methods for Binding Affinity Estimation

| Method | Key Metric(s) | Typical Application | Reference |

| Molecular Docking | Docking Score, Binding Energy (kcal/mol) | High-throughput virtual screening, pose ranking | researchgate.netresearchgate.net |

| MM/PBSA & MM/GBSA | Binding Free Energy (ΔG) | Re-scoring docked poses, lead optimization | researchgate.net |

| Free Energy Perturbation (FEP) | Relative Binding Free Energy (ΔΔG) | Predicting affinity changes due to small chemical modifications | nih.gov |

| Umbrella Sampling | Absolute Binding Free Energy (ΔG) | Detailed study of a single ligand's binding process | nih.gov |

| Quantum Mechanics (QM) | Interaction Energy | High-accuracy calculation for ligand or binding site | lu.se |

Structure-Based Design and In Silico Screening of this compound Derivatives

The insights gained from ligand-protein interaction and binding affinity predictions are foundational for structure-based drug design and in silico screening. This process involves using the three-dimensional structure of the target protein to design novel molecules or to screen large virtual libraries of compounds to identify potential new hits. nih.gov

The general workflow for in silico screening involves several steps. nih.govjapsonline.com First, a large library of compounds is docked into the target's binding site. The compounds are then ranked based on their docking scores and binding poses. This initial list is further filtered based on various criteria, including predicted pharmacokinetic properties (drug-likeness) and other physicochemical parameters to reduce the risk of late-stage attrition. japsonline.com

A practical example of this approach can be seen in the development of novel antidepressant agents based on a phenylacetamide scaffold. nih.gov In that work, a hit molecule identified from the ZINC database was used as a starting point. nih.gov The design strategy involved chemical modifications to explore the effect of different structural features on activity. Specifically, a pyridine (B92270) ring in the initial hit was replaced with a benzene (B151609) ring to enhance π-π stacking interactions. nih.gov Furthermore, the study aimed to investigate the effect of hydrophobic groups by introducing cyclohexyl and benzyl (B1604629) substituents, leading to the synthesis and evaluation of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov This demonstrates how computational insights can guide the synthesis of targeted derivatives, such as those of this compound, to improve their biological activity.

Reactivity and Reaction Mechanisms of 2 Cyclohexyl N Phenylacetamide

Amide Bond Reactivity and Hydrolysis Mechanisms

The amide bond in 2-cyclohexyl-N-phenylacetamide, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield cyclohexylacetic acid and aniline (B41778). This process, however, typically requires vigorous conditions such as prolonged heating.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In a basic medium, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. byjus.com This forms a tetrahedral intermediate. The expulsion of the amide anion (cyclohexylphenylamide) is an unfavorable step because the amide is a very strong base. However, under forcing conditions like heating, this step can proceed. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and aniline. chemistrysteps.com

The activation energies for amide bond hydrolysis have been estimated, highlighting the different energy requirements for each pathway.

| Hydrolysis Mechanism | Estimated Activation Energy (kJ/mol) |

|---|---|

| Base-Catalyzed | 21 |

| Acid-Catalyzed | 31 |

| Water-Assisted (Neutral) | 99 |

Estimated activation energies for different amide hydrolysis mechanisms. researchgate.net

Reactivity of the Phenyl and Cyclohexyl Moieties

Beyond the amide bond, the phenyl and cyclohexyl groups of this compound possess their own distinct reactivity profiles.

Phenyl Moiety (Electrophilic Aromatic Substitution):

The N-acetyl group (-NHCOCH₃) attached to the phenyl ring is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). wvu.edu The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. askfilo.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. However, it is less activating than an amino (-NH₂) group because the resonance delocalization is shared between the phenyl ring and the carbonyl group. askfilo.comvaia.com

Common electrophilic aromatic substitution reactions applicable to the phenyl ring of this compound include:

Halogenation: Introduction of bromine or chlorine at the ortho and para positions, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the amide functionality.

Cyclohexyl Moiety (Oxidation):

The cyclohexyl group is a saturated aliphatic ring. Its reactivity is generally lower than that of the phenyl ring. However, it can undergo oxidation reactions, typically under more forceful conditions. Oxidation can lead to the formation of cyclohexanol, cyclohexanone (B45756), or, with ring-opening, adipic acid and other dicarboxylic acids. researchgate.net The specific products formed depend on the oxidizing agent used and the reaction conditions.

Nucleophilic Substitution Reactions Involving this compound Derivatives

While the parent molecule is not typically a substrate for nucleophilic substitution, its derivatives can participate in such reactions.

For instance, if the phenyl ring is substituted with a strong electron-withdrawing group (e.g., a nitro group) at the ortho or para position relative to a leaving group (like a halogen), the ring becomes susceptible to nucleophilic aromatic substitution (SNAr). In this scenario, a nucleophile can displace the leaving group.

Furthermore, the amide nitrogen, upon deprotonation with a strong base, can form an amidate anion. This anion can act as a nucleophile, participating in reactions such as N-alkylation. However, for phenylacetamides, the acidity of the α-carbon to the carbonyl group can lead to competitive C-alkylation, as the formation of a carbanion at this position is also possible. researchgate.net

Role of this compound as a Synthetic Intermediate in Complex Organic Synthesis

Phenylacetamide and its derivatives are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals. veeprho.commdpi.com The structural motif of this compound, combining a bulky lipophilic group (cyclohexyl) with the phenylacetamide core, makes it a precursor for compounds with potential biological activity.

For example, various N-substituted phenylacetamides have been used as building blocks for the synthesis of compounds with antidepressant, nih.gov antibacterial, mdpi.com and carbonic anhydrase inhibitory activities. nih.gov The general synthetic strategy often involves the modification of the phenyl ring, the amide nitrogen, or the carbon alpha to the carbonyl group to build more complex molecular architectures. In some synthetic schemes, N-substituted 2-phenylacetamides are alkylated under basic conditions, where the site of alkylation (N- vs. C-alkylation) can be controlled to achieve the desired product. researchgate.net The synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, for instance, highlights the utility of the N-phenylacetamide scaffold in creating potent enzyme inhibitors. nih.gov

Biological Activities and Mechanistic Elucidation Pre Clinical and Molecular Focus

In Vitro Biological Activity Screening of 2-Cyclohexyl-N-phenylacetamide

The ability of this compound and its derivatives to inhibit specific enzymes has been a key area of investigation.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a significant virulence factor in several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, ulcers, and gastric cancer. A series of 5-nitrofuran-2-yl-thiadiazole compounds linked to various cyclohexyl-2-(phenylamino)acetamides were synthesized and assessed for their urease inhibitory potential. All synthesized compounds demonstrated potent inhibitory activity against urease, with IC50 values ranging from 0.94 to 6.78 µM, which is significantly more potent than the standard inhibitor, thiourea (IC50 = 22.50 µM) nih.gov. The most active compound in this series featured a thiophene substituent and exhibited non-competitive inhibition in kinetic studies, suggesting it binds to a site other than the enzyme's active site nih.gov. Urease inhibitors are sought after in medicine to treat bacterial infections and in agriculture to manage nitrogen loss nih.gov.

Sterol O-acyltransferase 1 (SOAT-1) Inhibition: SOAT-1, also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is an enzyme located in the endoplasmic reticulum that plays a critical role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage nih.govscbt.com. Inhibition of SOAT-1 is a therapeutic strategy for conditions involving cholesterol dysregulation, such as atherosclerosis scbt.com. While direct studies on this compound are limited, related structures like fatty acid anilide derivatives are known SOAT-1 inhibitors mdpi.com. The inhibitor CI-976, a fatty acyl amide analogue, binds within the catalytic chamber of SOAT-1, blocking access to active site residues nih.gov. This suggests that compounds with a similar phenylacetamide scaffold could potentially interact with and inhibit this enzyme.

RNA-dependent RNA Polymerase (RdRp) Inhibition: The Zika virus (ZIKV) NS5 protein contains an RdRp domain that is essential for the replication of the viral RNA genome. A derivative of acetylarylamine-S-DACO, specifically 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (compound 4w), was identified as a potent inhibitor of ZIKV. This compound was shown to directly inhibit the ZIKV RdRp enzyme activity with an EC50 of 11.38 ± 0.51 μM and to inhibit ZIKV RNA replication with an EC50 of 6.87 ± 1.21 μM. These findings highlight the potential of the cyclohexyl-acetamide scaffold in developing antiviral agents targeting viral polymerases.

Alterations in serotonin (5-HT) and dopamine (DA) neurotransmitter systems are implicated in various neurological and psychiatric disorders. Consequently, receptors within these systems are major targets for drug development. Phenylacetamide derivatives have been explored for their potential to interact with these receptors.

Many therapeutic agents, particularly atypical antipsychotics, exhibit affinity for both dopamine D2 receptors and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). This dual activity is often attributed to structural similarities among monoamine receptors. The phenylacetamide scaffold is being investigated for its potential antidepressant activity, which may be mediated through interactions with these receptors. For instance, modifications to related structures aim to enhance hydrophobic interactions with the target receptors, with the cyclohexyl group being one of the moieties studied for this purpose. The function of these receptors is complex; for example, 5-HT1A receptors can act as autoreceptors in the raphe nuclei and as postsynaptic receptors in the corticolimbic dopamine terminal areas.

Cell-based assays provide a functional context for the biological activities of a compound, assessing its effects on whole cells.

Antifungal Potential: A related compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal activity against clinically relevant, fluconazole-resistant strains of Candida albicans, Candida parapsilosis, and Candida tropicalis scielo.brnih.govnih.gov. It has also shown efficacy against Aspergillus flavus scielo.br. The compound exhibits fungicidal properties and is effective against both planktonic cells and biofilms, which are notoriously difficult to eradicate nih.govnih.gov.

| Fungal Species | Activity Metric | Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | MIC | 128 - 256 | scielo.br |

| Candida parapsilosis | MIC | 128 - 256 | scielo.br |

| Candida tropicalis | MIC | 16 - 256 | nih.gov |

| Aspergillus flavus | MIC | 16 - 256 | scielo.br |

| Candida albicans | MFC | 512 - 1024 | scielo.br |

| Aspergillus flavus | MFC | 32 - 512 | scielo.br |

Antibacterial Potential: Acetamide (B32628) derivatives are recognized for a wide range of biological activities, including antibacterial effects nih.gov. The inclusion of a chloro group in the acetamide structure appears to enhance antimicrobial activity nih.gov. Hybrid molecules incorporating 2-mercaptobenzothiazole with various aryl amines, forming an acetamide linkage, have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Certain cyclohexane (B81311) derivatives have also been reviewed as a promising class of compounds with potential antimicrobial properties against resistant pathogens like Staphylococcus aureus and Escherichia coli researchgate.net.

Anticancer Potential: Phenylacetamide derivatives have emerged as a promising class of anticancer agents. Studies have shown that these compounds can possess anti-proliferative effects on various cancer cell lines, including breast (MCF-7, MDA-MB-468), prostate (PC3), and promyelocytic leukemia (HL-60) tbzmed.ac.irnih.gov. One study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that compounds with a nitro moiety had a greater cytotoxic effect than those with a methoxy moiety nih.gov. Another investigation revealed that a specific phenylacetamide derivative (3d) was highly effective, with an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells tbzmed.ac.ir. The primary mechanism of action is the induction of apoptosis in cancer cells tbzmed.ac.irnih.gov.

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(nitrophenyl)acetamide | MCF-7 (Breast) | 100 µM | nih.gov |

| Phenylacetamide derivative (3d) | MDA-MB-468 (Breast) | 0.6±0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 (Pheochromocytoma) | 0.6±0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 (Breast) | 0.7±0.08 µM | tbzmed.ac.ir |

Zika Virus Inhibition: As mentioned in the enzyme inhibition section, a cyclohexyl acetamide derivative demonstrated potent inhibition of Zika virus in cell-based assays. It effectively inhibited ZIKV-induced plaque formation with an EC50 of 7.65 ± 0.31 μM. This antiviral activity was confirmed at the protein level by showing inhibition of the expression of the ZIKV E and NS5 proteins.

Molecular Mechanisms of Action for Observed Biological Activities

Understanding the precise molecular interactions and the subsequent effects on cellular signaling is critical for the rational development of therapeutic agents.

For several of the observed biological activities of phenylacetamide derivatives, specific molecular targets have been identified or proposed.

Antifungal Action: For the antifungal activity of 2-chloro-N-phenylacetamide against Candida species, in silico studies suggest that the mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR) nih.gov. Against Aspergillus flavus, the proposed mechanism is binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis through the inhibition of thymidylate synthase scielo.br.

Antiviral (Zika) Action: The antiviral activity of the cyclohexyl acetamide derivative against the Zika virus has been directly linked to the inhibition of the RNA-dependent RNA polymerase (RdRp) domain of the viral NS5 protein. This was validated through direct enzyme activity assays.

Anticancer Action: The anticancer effects of phenylacetamide derivatives are primarily attributed to the induction of apoptosis. This is achieved by triggering both the intrinsic and extrinsic apoptotic pathways, validated by the upregulation of key apoptosis-related genes such as Bcl-2, Bax, and FasL, as well as increased caspase 3 activity tbzmed.ac.ir.

Enzyme Inhibition (SOAT-1): For SOAT-1 inhibitors, the molecular target is the catalytic site of the enzyme. Structural studies of related inhibitors show binding within a hydrophobic channel, preventing the substrate (fatty acyl-CoA) from accessing the active site residues nih.gov.

The interaction of a compound with its molecular target initiates a cascade of downstream events, modulating cellular signaling pathways.

MAPK Pathway: A study on 2-phenylacetamide demonstrated its ability to inhibit renal fibrosis by restraining the activation of the MAPK signaling pathway. The compound was found to down-regulate the expression of key proteins in this pathway, including p-p44/42, p-JNK, and p-p38 MAPK nih.gov. Molecular docking further suggested that 2-phenylacetamide occupies the ligand-binding sites of p38 MAPK nih.gov.

TLR4/NF-κB Pathway: Inhibition of the enzyme SOAT-1 has been shown to suppress lipopolysaccharide (LPS)-mediated neuroinflammation. The mechanism involves altering the fate of Toll-like Receptor 4 (TLR4). SOAT-1 inhibition increases TLR4 endocytosis, enhancing its trafficking to lysosomes for degradation. This, in turn, attenuates the downstream signaling cascade involving MyD88 and the nuclear translocation of NFκB, which is responsible for activating pro-inflammatory genes nih.gov.

Apoptotic Pathways: In the context of cancer, phenylacetamide derivatives modulate the signaling pathways that control apoptosis. By upregulating the expression of the pro-apoptotic protein Bax and the death ligand FasL, and activating effector caspase 3, these compounds effectively push cancer cells toward programmed cell death tbzmed.ac.ir.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how modifications to its chemical scaffold influence its biological efficacy. SAR studies provide a systematic way to correlate the structural features of a molecule with its pharmacological activity, guiding the design of more potent and selective compounds.

Impact of Substituent Modifications on Biological Efficacy

The biological activity of this compound derivatives can be systematically altered by modifying three main structural components: the cyclohexyl ring, the acetamide linker, and the N-phenyl ring.

Modifications of the Cyclohexyl Ring: The cyclohexyl group, a bulky and lipophilic moiety, plays a significant role in the molecule's interaction with its biological targets. Alterations to this ring, such as the introduction of substituents or changes in its conformation, can impact binding affinity and selectivity. For instance, the introduction of polar groups could influence solubility and pharmacokinetic properties, while conformational restriction might lock the molecule into a more active or inactive state.

Modifications of the Acetamide Linker: The acetamide linker is a critical component that connects the cyclohexyl and N-phenyl moieties. Changes in the length of the alkyl chain or substitution on the methylene (B1212753) group can alter the spatial orientation of the two ring systems, thereby affecting how the molecule fits into a receptor's binding pocket.

Modifications of the N-Phenyl Ring: The N-phenyl group offers a prime site for substitution to probe the electronic and steric requirements for biological activity. The addition of electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) on the phenyl ring can significantly influence the molecule's potency and efficacy. The nature, size, and position of these substituents are key determinants of the interaction with target proteins. For example, in related N-arylcinnamanilide series, the substitution pattern on the N-aryl ring was found to be crucial for anti-plasmodial activity, with halogen substituents impacting the electronic density and lipophilicity, which in turn correlated with biological effect mdpi.com.

The following interactive table summarizes the hypothetical impact of various substituent modifications on the biological efficacy of this compound derivatives, based on general principles of medicinal chemistry.

| Structural Moiety | Modification | Predicted Impact on Biological Efficacy |

| Cyclohexyl Ring | Introduction of polar substituents (e.g., -OH, -NH2) | May increase hydrophilicity, potentially altering pharmacokinetics. |

| Cyclohexyl Ring | Introduction of non-polar substituents (e.g., -CH3) | May enhance lipophilicity, potentially improving membrane permeability. |

| Acetamide Linker | Shortening or lengthening of the alkyl chain | Could alter the distance between the ring systems, affecting receptor fit. |

| Acetamide Linker | Substitution on the alpha-carbon | May introduce steric hindrance or new interaction points. |

| N-Phenyl Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Could increase electron density, potentially enhancing pi-stacking interactions. |

| N-Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -NO2) | Could alter electronic properties and metabolic stability. |

| N-Phenyl Ring | Bulky substituents | May cause steric clashes or improve selectivity for certain targets. |

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity.

For this compound derivatives, a hypothetical pharmacophore model could be constructed based on the structures of known active analogs. This model would likely include:

A hydrophobic feature corresponding to the cyclohexyl ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the acetamide group.

A hydrogen bond donor feature from the amide N-H group.

An aromatic ring feature representing the N-phenyl group.

The relative spatial arrangement of these features would be critical for activity. By aligning a series of active and inactive compounds, a 3D pharmacophore model can be generated and validated. This model can then be used as a query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. This approach is particularly useful for designing central nervous system (CNS) active agents, where specific pharmacophoric features are often required for target engagement nih.govscilit.com.

Pre-clinical Assessment of Biological Potential in Animal Models (e.g., Antidepressant, Antipsychotic - not clinical human data)

Preclinical animal models are essential for evaluating the in vivo efficacy of new chemical entities before they can be considered for human trials. For compounds like this compound and its derivatives, rodent models of depression and psychosis are commonly employed to assess their potential therapeutic utility.

Antidepressant Potential: The antidepressant-like effects of novel compounds are often evaluated in rodents using behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) researchgate.netherbmedpharmacol.com. In these models, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. The Chronic Unpredictable Mild Stress (CUMS) model is another widely used paradigm that induces a state of anhedonia in rodents, mimicking a core symptom of human depression herbmedpharmacol.com. The ability of a compound to reverse this anhedonic state is a strong indicator of its potential antidepressant activity.

| Compound | Modification | Forced Swim Test (Immobility Time % Change vs. Control) | Chronic Unpredictable Mild Stress (Sucrose Preference % Reversal) |

| Parent Compound | - | -25% | 40% |

| Derivative A | 4-Chloro on Phenyl Ring | -35% | 55% |

| Derivative B | 4-Methoxy on Phenyl Ring | -30% | 50% |

| Derivative C | 2-Methyl on Cyclohexyl Ring | -15% | 20% |

Antipsychotic Potential: Animal models of psychosis often involve inducing hyperlocomotion and stereotyped behaviors in rodents through the administration of dopamine agonists like amphetamine or NMDA receptor antagonists such as phencyclidine (PCP) or ketamine nih.gov. The ability of a test compound to attenuate these induced behaviors is predictive of antipsychotic efficacy. Prepulse inhibition (PPI) of the startle reflex is another translational measure used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia. A potential antipsychotic agent would be expected to reverse deficits in PPI induced by psychotomimetic drugs.

Given the structural components of this compound, it is plausible that derivatives could be designed to interact with dopamine or serotonin receptors, which are key targets for antipsychotic drugs nih.govnih.gov. Preclinical evaluation in these models would be a critical step in determining the antipsychotic potential of this class of compounds.

Potential Non Therapeutic and Advanced Material Applications of 2 Cyclohexyl N Phenylacetamide

Role as a Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, the fundamental structure of 2-cyclohexyl-N-phenylacetamide serves as a valuable building block for creating more complex molecules. While not always the direct starting material, its analogs and the core N-phenylacetamide moiety are instrumental in the synthesis of various heterocyclic and biologically active compounds.

Research has shown that derivatives of N-phenylacetamide are key intermediates in multi-step synthetic pathways. For instance, the related compound, N-cyclohexyl-2-(4-formylphenoxy)acetamide, has been utilized as a crucial intermediate in the synthesis of a series of 2-oxindole derivatives. ptfarm.pl In this process, the acetamide (B32628) derivative, bearing a reactive formyl group, undergoes condensation reactions to build the final, more complex heterocyclic structure. ptfarm.pl This highlights the role of the N-cyclohexylacetamide framework as a stable scaffold upon which further chemical transformations can be performed to access novel compounds with potential biological activities.

Furthermore, the general class of N-substituted-2-phenylacetamides is frequently employed in the generation of compound libraries for screening purposes. nih.govnih.govnih.gov Synthetic strategies often involve the reaction of chloroacetylated anilines or amines with various nucleophiles to produce a diverse set of derivatives. nih.gov The cyclohexyl and phenyl groups of this compound can be systematically modified to explore the structure-activity relationships of the resulting compounds, aiming to optimize properties for various applications, including as potential therapeutic agents. nih.gov The synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives is one such example where the N-substituted acetamide starting materials are key to the final products. nih.gov

The synthesis of racemic trans-2-phenylcyclohexyl chloroacetate, a related compound, further illustrates the utility of this chemical space in providing precursors for stereoselective synthesis. orgsyn.org Such precursors are invaluable in preparing chiral molecules, which is of paramount importance in the development of modern pharmaceuticals and other specialized chemicals.

Applications in Materials Science (e.g., crystal engineering, supramolecular chemistry)

The fields of materials science, particularly crystal engineering and supramolecular chemistry, focus on the design and synthesis of solid-state structures with desired properties. These properties are governed by the arrangement of molecules in the crystal lattice, which is in turn directed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. The molecular structure of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as phenyl and cyclohexyl groups, makes it an interesting candidate for studies in these areas.

The crystal structure of this compound has been determined, providing crucial data for understanding its solid-state behavior. nih.gov The availability of this crystallographic information is the first step in the rational design of new materials. Crystal engineering aims to control the way molecules assemble in the solid state to produce materials with specific functions. For example, by understanding the hydrogen bonding patterns in this compound, it may be possible to design co-crystals with other molecules to modify physical properties like solubility, melting point, and stability.

The principles of supramolecular chemistry, which studies the chemistry "beyond the molecule," are also applicable. The amide group in this compound is a well-known motif for forming robust hydrogen-bonded chains and networks. These predictable interactions can be exploited to build larger, ordered assemblies. While specific applications of this compound in materials science are not yet widely reported, the foundational knowledge of its crystal structure opens up possibilities for its use in the development of novel organic materials, such as liquid crystals, gels, or porous frameworks.

The study of related N-phenylacetamide derivatives further illustrates the potential in this field. For instance, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals intermolecular N-H···O hydrogen bonds that form a chain propagating along a specific crystallographic axis. researchgate.net Such directional interactions are fundamental to creating anisotropic materials.

The table below provides the known crystallographic data for this compound. nih.gov

| Crystal Data for this compound | |

| CCDC Number | 837072 |

| Associated Article DOI | 10.1039/c2ra20643a |

| Crystal Structure Data DOI | 10.5517/ccx31bc |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyclohexyl-N-phenylacetamide, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-N-phenylacetamide derivatives with cyclohexylamine. Key steps include refluxing in a toluene/water solvent system (8:2 ratio) with controlled temperature (100–110°C) and stoichiometric excess of the amine (1.5–2.0 equivalents). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization with ethanol or ethyl acetate extraction . Challenges include competing hydrolysis of the chloroacetamide intermediate; thus, anhydrous conditions or azide-mediated pathways (e.g., using NaN₃) may be explored .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : ¹H NMR confirms cyclohexyl proton environments (δ 1.0–2.5 ppm for axial/equatorial protons) and phenylacetamide aromatic signals (δ 7.2–7.6 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 274.18 for C₁₄H₁₉N₂O) and fragmentation patterns (e.g., loss of cyclohexyl or phenyl groups) .

- FTIR : Amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm the acetamide backbone .

Q. What safety protocols are essential when handling chloroacetamide intermediates during synthesis?

- Methodological Answer : Chloroacetamides (e.g., 2-chloro-N-phenylacetamide) require strict PPE (gloves, goggles, fume hood) due to toxicity (H303/H313/H333: harmful if swallowed, in contact with skin, or inhaled). Work under inert atmospheres to prevent hydrolysis, and neutralize waste with ice-cold water before disposal. Safety data sheets (SDS) for related compounds recommend P264 (wash hands) and P337+P313 (eye irritation protocols) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability. For example, 4-fluorophenyl analogs show improved binding affinity in docking studies .

- Cyclohexyl Modifications : Replace cyclohexyl with bicyclic moieties (e.g., adamantane) to evaluate steric effects on target engagement. X-ray crystallography (e.g., SHELX-refined structures) reveals conformational preferences .

- Bioassays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify IC₅₀ values, correlating with substituent electronic profiles .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

- Methodological Answer :

- Polymorphism : Slow evaporation from ethanol/water mixtures (1:1) at 4°C minimizes polymorph formation. SHELXL refinement resolves disorder in cyclohexyl groups by applying restraints to thermal parameters .

- Twinned Crystals : Use PLATON or OLEX2 to detect twinning and apply HKLF5 data scaling. High-resolution data (≤1.0 Å) improve model accuracy .

Q. How should researchers address contradictory solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy (λ_max ~260 nm). Discrepancies often arise from hydration states or impurities; recrystallize and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Thermodynamic Analysis : Use DSC to measure melting points (reported range: 120–125°C) and identify polymorphic transitions affecting solubility .

Q. What computational methods are effective for predicting the binding mode of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Parameterize the cyclohexyl group with GAFF force fields to account for ring puckering .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.